molecular formula C17H18ClNO2 B5876265 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide

Cat. No. B5876265
M. Wt: 303.8 g/mol
InChI Key: XSVGKGBNLKCROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide, also known as clofencet, is a chemical compound that belongs to the class of acetanilide derivatives. It is a white crystalline solid that is used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide involves the inhibition of voltage-gated sodium channels in the nervous system. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain and seizures.
Biochemical and Physiological Effects:
Clofencet has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have anticonvulsant properties and is used in the treatment of epilepsy. Clofencet has also been shown to have anxiolytic effects and can reduce anxiety in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to investigate the role of these channels in the nervous system. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have low toxicity in animal studies.
One of the limitations of using 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has a short half-life, which can make it difficult to maintain a consistent dose over time.

Future Directions

There are several future directions for the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in scientific research. One area of focus is the investigation of the role of voltage-gated sodium channels in chronic pain conditions. Additionally, there is interest in developing more potent and selective inhibitors of these channels for use in the treatment of epilepsy and other neurological disorders. Finally, there is interest in investigating the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide as an anxiolytic and antidepressant in animal studies.
Conclusion:
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide is a chemical compound that has various applications in scientific research. It is commonly used as a pharmacological tool for investigating the role of voltage-gated sodium channels in the nervous system. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have analgesic, anticonvulsant, and anxiolytic properties. While there are limitations to its use in lab experiments, there are several future directions for the investigation of this compound in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide can be achieved through the reaction of 2-(4-chloro-3,5-dimethylphenoxy)aniline with N-methyl-N-phenylglycinamide in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has various applications in scientific research. It is commonly used as a pharmacological tool for investigating the role of voltage-gated sodium channels in the nervous system. It is also used as an analgesic and anesthetic in animal studies. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have anticonvulsant properties and is used in the treatment of epilepsy.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-9-15(10-13(2)17(12)18)21-11-16(20)19(3)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGKGBNLKCROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.